Cas no 2060042-99-9 (2-(azetidin-3-yl)-5-bromopyrimidine)

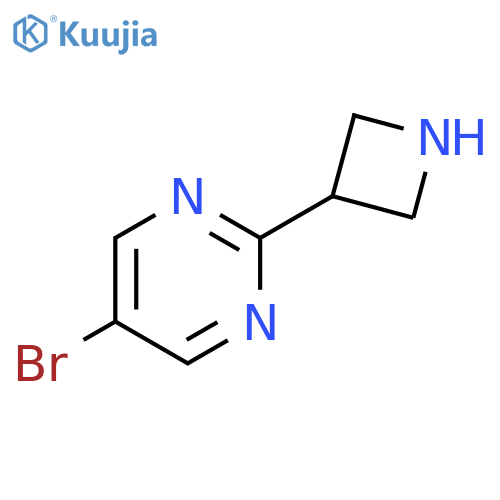

2060042-99-9 structure

商品名:2-(azetidin-3-yl)-5-bromopyrimidine

CAS番号:2060042-99-9

MF:C7H8BrN3

メガワット:214.062520027161

MDL:MFCD30535612

CID:5238856

PubChem ID:125461844

2-(azetidin-3-yl)-5-bromopyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-(azetidin-3-yl)-5-bromopyrimidine

- Pyrimidine, 2-(3-azetidinyl)-5-bromo-

-

- MDL: MFCD30535612

- インチ: 1S/C7H8BrN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2

- InChIKey: CYBRXBADVQMUFD-UHFFFAOYSA-N

- ほほえんだ: C1(C2CNC2)=NC=C(Br)C=N1

2-(azetidin-3-yl)-5-bromopyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310233-2.5g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 95.0% | 2.5g |

$1903.0 | 2025-03-19 | |

| Enamine | EN300-310233-0.5g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 95.0% | 0.5g |

$933.0 | 2025-03-19 | |

| Enamine | EN300-310233-5.0g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 95.0% | 5.0g |

$2816.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037159-1g |

2-(Azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 95% | 1g |

¥4795.0 | 2023-03-11 | |

| Enamine | EN300-310233-1g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 1g |

$971.0 | 2023-09-05 | ||

| Enamine | EN300-310233-5g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 5g |

$2816.0 | 2023-09-05 | ||

| Enamine | EN300-310233-0.25g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 95.0% | 0.25g |

$893.0 | 2025-03-19 | |

| Enamine | EN300-310233-10g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 10g |

$4176.0 | 2023-09-05 | ||

| Enamine | EN300-310233-0.1g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 95.0% | 0.1g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-310233-1.0g |

2-(azetidin-3-yl)-5-bromopyrimidine |

2060042-99-9 | 95.0% | 1.0g |

$971.0 | 2025-03-19 |

2-(azetidin-3-yl)-5-bromopyrimidine 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

2060042-99-9 (2-(azetidin-3-yl)-5-bromopyrimidine) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2060042-99-9)2-(azetidin-3-yl)-5-bromopyrimidine

清らかである:99%

はかる:1g

価格 ($):628.0